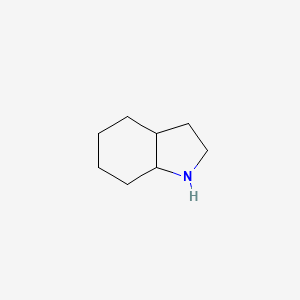

Octahydro-1H-indole

Descripción

Historical Trajectory of Octahydro-1H-indole Research and Development

The exploration of the this compound scaffold is intrinsically linked to the broader history of indole (B1671886) chemistry, which began in the 19th century with the study of the dye indigo. wikipedia.org The synthesis of the parent this compound can be achieved through the reduction of indole or its derivatives, often employing catalysts like palladium or platinum in hydrogenation reactions. ontosight.aievitachem.com

Early research was significantly driven by the desire to understand and synthesize complex indole alkaloids, many of which possess potent biological activities. A pivotal moment in the specific lineage of this compound derivatives came with the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for the angiotensin-converting enzyme (ACE) inhibitor Trandolapril, patented in 1981. ptfarm.pl This highlighted the therapeutic potential of this scaffold and spurred further investigation into its synthesis and derivatization.

Over the years, numerous synthetic strategies have been developed to access various stereoisomers and substituted analogs of this compound. These methods range from the catalytic hydrogenation of indole precursors to more complex cyclization reactions, such as the intramolecular Diels-Alder reaction of 2-amidofurans and the aza-Cope–Mannich reaction. acs.orgacs.org The development of stereoselective synthetic routes has been a particularly active area of research, enabling the preparation of specific enantiomers and diastereomers crucial for pharmacological applications. acs.orgnih.gov For instance, the stereoselective synthesis of hydroxylated this compound carboxylates from L-tyrosine has been a significant achievement. acs.orgnih.gov

Significance of the this compound Scaffold in Organic Chemistry

The importance of the this compound scaffold in organic chemistry stems from several key attributes:

Stereochemical Complexity: The this compound core contains multiple chiral centers, leading to the existence of several stereoisomers. longdom.org This rich stereochemistry allows for the fine-tuning of molecular shape and is critical for specific interactions with biological targets like enzymes and receptors. chemimpex.com The ability to control the stereochemistry during synthesis is a major focus of research and is essential for developing effective therapeutic agents. ptfarm.pl

Conformational Rigidity: The fused bicyclic structure of this compound imparts a high degree of conformational rigidity compared to more flexible acyclic or monocyclic systems. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Versatile Synthetic Intermediate: The this compound nucleus serves as a valuable building block for the synthesis of more complex molecules. chemimpex.com Its functional groups can be readily modified to introduce a wide range of substituents, allowing for the creation of diverse chemical libraries for drug discovery and other applications. ontosight.ai For example, it is a key starting material for the synthesis of important pharmaceuticals like Perindopril and Trandolapril. longdom.orgresearchgate.net

Privileged Scaffold in Medicinal Chemistry: The recurring presence of the this compound motif in numerous biologically active compounds has led to its designation as a "privileged scaffold." acs.orgnih.gov This suggests that the scaffold possesses inherent structural and electronic properties that are conducive to binding with a variety of biological targets.

Overview of Key Research Areas in this compound Chemistry

The unique structural and chemical properties of this compound have made it a focal point in several key areas of research:

Pharmaceutical Development: This is arguably the most significant area of application for this compound derivatives. They are integral to the synthesis of ACE inhibitors like Perindopril and Trandolapril, which are used to treat hypertension. ptfarm.pllongdom.orgnih.gov Research is ongoing to explore their potential in treating a range of other conditions, including neurological disorders, inflammation, and as analgesics. chemimpex.com For instance, certain derivatives are being investigated as selective Janus kinase (JAK) inhibitors for autoimmune diseases and organ transplant rejection.

Asymmetric Synthesis and Catalysis: The chiral nature of this compound has made it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of reactions. chemimpex.com Furthermore, chiral this compound derivatives themselves can act as ligands for metal catalysts or as organocatalysts, facilitating a variety of enantioselective transformations. acs.org Recent advancements include the use of ruthenium-N-heterocyclic carbene complexes for the asymmetric hydrogenation of indoles to produce chiral octahydroindoles. acs.orgnih.gov

Natural Product Synthesis: The this compound framework is a common structural motif in a number of natural products, including some alkaloids. nih.gov Synthetic chemists are continually developing new methods to construct this core as part of total synthesis efforts aimed at accessing these complex and often biologically active molecules. nih.gov

Materials Science: The incorporation of this compound derivatives into polymer matrices is being explored to enhance the mechanical and thermal properties of materials. chemimpex.com Additionally, indole derivatives have been investigated as potential liquid organic hydrogen carriers (LOHC) for energy storage. sigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELQDSYLBLPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871070 | |

| Record name | Octahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-14-8, 1193-68-6 | |

| Record name | Octahydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(3aR,7aR)-octahydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Octahydro 1h Indole and Its Derivatives

Catalytic Hydrogenation Approaches for Octahydro-1H-indole Synthesis

Catalytic hydrogenation stands as a primary and effective method for the synthesis of the this compound core from indole (B1671886) precursors. This process involves the reduction of the aromatic bicyclic structure of indole using hydrogen gas under pressure in the presence of a transition metal catalyst. The choice of catalyst, solvent, pressure, and temperature are critical parameters that influence the reaction's success, including the degree of saturation and stereoselectivity. ptfarm.pllongdom.org

Transition Metal-Catalyzed Hydrogenation of Indole Precursors

A variety of transition metals have proven effective as catalysts for the hydrogenation of indoles and their derivatives to yield the corresponding octahydroindoles. mdpi.comarabjchem.org These catalysts facilitate the addition of hydrogen across the double bonds of the indole ring system, leading to its complete saturation. ontosight.ai The selection of a specific metal catalyst can significantly impact the reaction conditions required and the stereochemical outcome of the product. ptfarm.pllongdom.org

Palladium on carbon (Pd/C) is a widely utilized and versatile heterogeneous catalyst for the hydrogenation of indole precursors. wikipedia.org It is often preferred due to its high selectivity and cost-effectiveness compared to other catalysts. The synthesis of this compound and its derivatives using Pd/C typically requires high-pressure hydrogen gas and can be influenced by the choice of solvent and temperature.

For instance, the hydrogenation of 5-chloro-6-methoxy-1H-indole to its corresponding octahydroindole framework has been successfully achieved using Pd/C in ethanol (B145695) under a hydrogen pressure of 50–100 bar. Similarly, the reduction of 3-methylindole (B30407) to 3-methyl-octahydro-1H-indole can be performed with Pd/C under pressures of 50–100 atm H₂. In one study, using 5 wt% Pd/C in ethanol at 80°C resulted in a 78% conversion after 12 hours. The stereochemical outcome of the hydrogenation can also be influenced by the catalyst, as observed in the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, where Pd catalysts were used. ptfarm.pllongdom.org

| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temperature | Outcome | Reference |

| 5-chloro-6-methoxy-1H-indole | Pd/C | Ethanol | 50-100 bar | - | Octahydroindole framework | |

| 3-methylindole | 5 wt% Pd/C | Ethanol | 50-100 atm | 80°C | 78% conversion of 3-methyl-octahydro-1H-indole | |

| Imine-acid salt (precursor to this compound-2-carboxylic acid) | Pd catalyst | - | - | - | Racemic (2R,3aS,7aR)-acid and (2R,3aR,7aR)-acid | ptfarm.pllongdom.org |

| N-tosyl-2-iodoaniline and alkynes | Pd/C, NaOAc | NMP | - | Heated | 2,3-substituted indoles | rsc.org |

| α-diketones and N-substituted anilines | Pd catalyst | - | H₂ atmosphere | - | 1,2,3-trisubstituted indoles | mdpi.com |

Platinum oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of indole derivatives to form octahydroindoles. wikipedia.org While sometimes considered less selective or more costly than Pd/C, it offers advantages in certain synthetic scenarios. PtO₂ is typically used in acidic solvents like acetic acid and can facilitate hydrogenations at atmospheric pressure, which can be a significant practical advantage. nih.gov

A notable application of PtO₂ is in the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid. nih.gov In this process, hydrogenation at 60 °C in acetic acid with PtO₂ as the catalyst, followed by recrystallization, yields the pure desired stereoisomer. nih.gov This method highlights the utility of PtO₂ in achieving specific stereochemical outcomes. The catalyst itself is a precursor that is reduced in situ by hydrogen to form the active platinum black. wikipedia.org

| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temperature | Outcome | Reference |

| (S)-indoline-2-carboxylic acid | PtO₂ | Acetic Acid | Atmospheric | 60°C | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and (2S,3aR,7aR)-octahydroindole-2-carboxylic acid (90:10 ratio) | nih.gov |

| Indole precursors | PtO₂ | - | 1-40 bars | 30-70°C | (2S, 3aS, 7aS)-1-(S) alanyl octahydro-2-carboxylic acid derivatives | google.com |

| Indole precursors | Pt/Al₂O₃ | - | 50 bar | 200°C | Full hydrogenation to octahydro-1-methyl-indole |

Raney Nickel is a versatile catalyst employed in the hydrogenation of various functional groups, including the saturation of the indole nucleus to produce this compound. arabjchem.orgorgsyn.org It is particularly useful for reductions under specific conditions and can be a cost-effective alternative to precious metal catalysts.

The hydrogenation of 3-methylindole to 3-methyl-octahydro-1H-indole can be achieved using Raney Nickel under hydrogen pressures of 50–100 atm. In some processes, all hydrogenation catalysts are considered suitable, with Raney Nickel being mentioned alongside palladium and platinum catalysts for the hydrogenation of a nitroolefin intermediate in the synthesis of (2S, 4R, 9S)-octahydro-1H-indole-2-carboxylic acid. google.com This reaction is typically carried out at temperatures ranging from 20 to 150°C in solvents like methanol (B129727), ethanol, or acetic acid. google.com

| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temperature | Outcome | Reference |

| 3-methylindole | Raney Nickel | - | 50-100 atm | - | 3-methyl-octahydro-1H-indole | |

| trans-4-(2,2-dialkoxyethyl)-5-nitro-1-cyclohexene | Raney Nickel | Methanol, Ethanol, or Acetic Acid | - | 20-150°C | trans-4-(2,2-dialkoxyethyl)-5-amino-1-cyclohexane | google.com |

| Indole | Raney Ni–Al alloy | H₂O | - | 50°C | 50% conversion to this compound with 100% selectivity | researchgate.net |

Rhodium-based catalysts are powerful tools for the hydrogenation of aromatic and heterocyclic compounds, including the synthesis of this compound. mdpi.com These catalysts can operate under various conditions and are often used to achieve specific stereoselectivities.

A supported 5% Rh/C catalyst has been used in the hydrogenation of indole. mdpi.com At 50°C, this system can achieve 100% selectivity for this compound, although the conversion may be limited to 50%. mdpi.com An interesting observation is the potential for the rhodium catalyst to promote the rearomatization of this compound back to indole through an oxidative-dehydrogenation mechanism under certain conditions. mdpi.com In the synthesis of stereospecific this compound-2-carboxylic acid esters, various rhodium-containing catalysts, such as 10% rhodium on carbon and mixed rhodium/palladium catalysts, have been employed at pressures below 120 psi and temperatures around 60°C. google.com Furthermore, rhodium on charcoal is a preferred catalyst for the hydrogenation step in the industrial synthesis of certain this compound-2-carboxylic acid derivatives. google.com

| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temperature | Outcome | Reference |

| Indole | 5% Rh/C-Al/H₂O | - | - | 50°C | 50% conversion to this compound with 100% selectivity | mdpi.com |

| 2S-indoline-2-carboxylic acid | 10% rhodium on carbon | Ethanol/H₂SO₄ | 60 psi | 60°C | [2S-(2α, 3aβ, 7aβ)]-octahydro-lH-indole-2-carboxylic acid | google.com |

| Ethyl 2S-indoline-2-carboxylate hydrochloride | 10% rhodium/1% palladium on carbon | Absolute ethanol/H₂SO₄ | - | 60°C | Completed reaction to the corresponding octahydroindole ester | google.com |

| Alanine and ester derivatives | Rhodium on charcoal | - | 1-40 bars | 30-70°C | (2S, 3aS, 7aS)-1-(S) alanyl octahydro-2-carboxylic acid derivatives | google.com |

A significant advancement in the synthesis of chiral octahydroindoles is the use of Ruthenium N-heterocyclic carbene (Ru-NHC) catalysts for asymmetric hydrogenation. acs.orgnih.gov This methodology allows for the highly enantioselective and diastereoselective complete hydrogenation of protected indoles, providing access to a wide array of chiral three-dimensional octahydroindoles. acs.orgnih.govnih.gov

One notable example is the use of the Ru((R,R)-SINpEt)₂ complex, which functions as a dual catalyst. acs.orgnih.gov The process involves an initial homogeneous catalysis step followed by an in situ transformation to a heterogeneous catalyst. acs.orgnih.gov This strategy has been successfully applied to the complete hydrogenation of N-Boc-protected 3-methyl-indole. acs.orgnih.gov The reaction, conducted under 100 bar of H₂ and with a temperature increase from 25°C to 100°C, yielded the desired octahydroindole with high diastereomeric and enantiomeric ratios. acs.orgnih.gov This dual-function catalyst system represents a novel approach to achieving asymmetric hydrogenation of challenging aromatic compounds. acs.orgnih.gov

| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temperature | Outcome | Reference |

| N-Boc-protected 3-methyl-indole | Ru((R,R)-SINpEt)₂ | n-hexane | 100 bar | 25°C then 100°C | 10% yield, 87:13 dr, 95:5 er of octahydroindole | acs.orgnih.gov |

| 2-methyl-protected indoles | Ru((R,R)-SINpEt)₂ with 4 Å MS | Et₂O | 70 bar then 100 bar | 25°C then 100°C | High yields and good enantioselectivities and diastereoselectivities of octahydroindoles | acs.org |

Rhodium Catalysis

Influence of Reaction Parameters on Hydrogenation Outcomes

The successful synthesis of this compound via catalytic hydrogenation is highly dependent on the precise control of experimental conditions. Parameters such as hydrogen pressure, solvent, temperature, and the use of acidic additives play a pivotal role in dictating the reaction's yield, selectivity, and rate.

Hydrogen pressure is a critical factor influencing both the rate of reaction and the selectivity of the hydrogenation process. Generally, higher pressures increase the concentration of hydrogen on the catalyst surface, which can accelerate the reaction. However, the optimal pressure often depends on the catalyst system and other reaction conditions.

For instance, in the iridium-catalyzed asymmetric hydrogenation of N-protected indoles, pressures of 50 to 100 bar of H₂ have been effectively used to achieve full conversion. dicp.ac.cn Similarly, the complete hydrogenation of certain indole derivatives has been accomplished at 100 bar H₂. nih.gov Studies on related N-heterocycles show that pressure adjustments are key to controlling the reaction. In the hydrogenation of unprotected indoles to indolines, an increase in pressure from 10 bar to 30 bar led to a significant increase in conversion, while maintaining high selectivity. nih.gov However, excessively high pressures, such as 150 bar, have also been employed, particularly under harsh temperature conditions, though this can sometimes lead to decreased selectivity and over-reduction. nih.govrhhz.net In the context of producing octahydro-1-methylindole, pressures of 6.0 to 7.0 MPa (60 to 70 bar) have proven effective. nih.govresearchgate.net

The data below, compiled from various studies, illustrates the range of pressures used in indole hydrogenation.

| Catalyst System | Substrate | Pressure (bar) | Temperature (°C) | Outcome/Yield | Source |

| Ir-PHOX complexes | N-Boc-2-methylindole | 50 | 25 | Full Conversion | dicp.ac.cn |

| Catalyst C | N-Boc-indoles | 100 | 60 | High Yield | dicp.ac.cn |

| Pt/C | Indole | 30 | Room Temp | Quantitative Conversion (to indoline) | nih.gov |

| Pd/C | Indole | 50 | Room Temp | 56% Conversion (to indoline) | rhhz.net |

| Ru/Al₂O₃ | 1-Methylindole (B147185) | 60 | 130 | 100% Conversion (to octahydro-1-methylindole) | researchgate.net |

| Co(acac)₃/Triphos | 2-Methyl-1H-indole | 15 - 60 | 160 | Yield varies with pressure | nih.gov |

The choice of solvent can dramatically affect the outcome of the hydrogenation of indoles. The solvent influences substrate solubility, catalyst stability, and can play a direct role in the reaction mechanism, for instance, by preventing undesirable side reactions like polymerization. nih.govrhhz.net

In the hydrogenation of unprotected indoles, using ethanol as a solvent revealed significant selectivity issues, including polymerization. nih.gov A switch to an aqueous medium, however, completely hindered polymerization, leading to a cleaner reaction profile where indoline (B122111) and octahydroindole were the primary products. nih.gov Water is considered a desirable green solvent due to its low cost, safety, and minimal environmental impact. rhhz.net The efficacy of water is partly attributed to its ability to solvate the protonated iminium ion intermediate, preventing it from being attacked by another indole molecule, which is the pathway to polymerization. nih.govrhhz.net

Other organic solvents have been optimized for specific catalytic systems. For the asymmetric hydrogenation of N-protected indoles, dichloromethane (B109758) (CH₂Cl₂) and chlorobenzene (B131634) have been used effectively. dicp.ac.cn In other systems, diethyl ether (Et₂O) was found to be the optimal solvent after reoptimization of reaction conditions. nih.govacs.org A screening of solvents for a specific iridium-catalyzed system showed that chloroform (B151607) (CHCl₃) provided the best results in terms of conversion and enantioselectivity compared to toluene, dichloromethane (DCM), and dichloroethane (DCE). chinesechemsoc.org

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Key Finding | Source |

| Pt/C | Ethanol | Room Temp | N/A | Showed significant selectivity issues | nih.gov |

| Pt/C | Water | Room Temp | 30 | Hindered polymerization, clean conversion | nih.gov |

| Pd@CN₀.₁₃₂ | Water | 40 | Atmospheric | Best results in both conversion and selectivity | rhhz.net |

| Ir-PHOX | Dichloromethane | 25 | 50 | High conversion and enantioselectivity | dicp.ac.cn |

| Ru-NHC | Diethyl Ether | 25 -> 100 | 100 | Identified as the best solvent in reoptimization | nih.govacs.org |

| Ir/ZhaoPhos | Chloroform | 40 | 50 | Best result with 87% conversion | chinesechemsoc.org |

Temperature is a double-edged sword in the catalytic hydrogenation of indoles. Increasing the temperature generally accelerates the reaction rate, but it can also promote undesirable side reactions, such as decomposition or over-reduction, and can negatively affect the equilibrium of an exothermic reaction. mdpi.comrsc.org

Many modern catalytic systems are designed to operate under mild conditions, such as at room temperature (approx. 25 °C), to enhance selectivity. nih.govdicp.ac.cn For example, the hydrogenation of N-Boc-protected indoles proceeds to full conversion at 25 °C, while other systems require elevated temperatures of 60 °C. dicp.ac.cn The complete hydrogenation of certain indoles has been achieved by performing the reaction first at 25 °C and then increasing the temperature to 100 °C to ensure the reaction goes to completion. nih.gov

For more robust substrates or less active catalysts, higher temperatures are necessary. The hydrogenation of 1-methylindole to octahydro-1-methylindole is readily achieved at 130 °C. researchgate.net However, studies on the thermal stability of the indole system show that decomposition can occur at temperatures above a range of 150–180 °C. mdpi.com In the hydrogenation of 2,3-dimethylindole (B146702), the reaction rate increased with temperature from 160 °C to 190 °C, but a further increase to 200 °C led to a decreased rate. rsc.org This is attributed to the exothermic nature of hydrogenation, where higher temperatures can shift the reaction equilibrium back towards the reactants. rsc.org In some cases, very harsh temperatures, up to 227 °C, have been reported for the hydrogenation of unprotected indole. nih.govrhhz.net

The addition of acids is often crucial for the successful hydrogenation of indoles, particularly for unprotected substrates. Acids can activate the substrate, prevent catalyst poisoning, and suppress polymerization. nih.govrhhz.net Brønsted acids like p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) can protonate the indole ring at the C-3 position. nih.gov This disrupts the ring's aromaticity, forming an iminium ion intermediate. nih.gov This non-aromatic intermediate is more susceptible to hydrogenation and, when formed in an aqueous medium, its solvation prevents it from polymerizing with other indole molecules. nih.govrhhz.net

Different acids can have markedly different effects. In one study, phosphoric acid was found to be a better promoter than sulfuric acid, formic acid, or acetic acid for the hydrogenation over a palladium catalyst. rhhz.net Conversely, another protocol for the reductive C-H alkylation of indoles utilizes a cobalt catalyst in conjunction with carboxylic acids, including acetic acid, under a hydrogen atmosphere. nih.govresearchgate.net In this system, the reaction is thought to proceed via the in situ hydrogenation of the carboxylic acid to an aldehyde, which then acts as the alkylating agent. nih.gov Lewis acids such as aluminum triflate (Al(OTf)₃) have also been used as co-catalysts to enhance reactivity. nih.govresearchgate.net

| Additive | Catalyst System | Solvent | Key Role/Finding | Source |

| p-Toluenesulfonic acid (p-TSA) | Pt/C | Water | Protonates indole to form an iminium ion, preventing polymerization and increasing selectivity. | nih.gov |

| Phosphoric Acid | Pd@CN₀.₁₃₂ | Water | Found to be the most effective acid promoter compared to H₂SO₄, formic, and acetic acid. | rhhz.net |

| Acetic Acid | Co(acac)₃/Triphos | THF | Serves as a reactant for reductive alkylation, likely forming an aldehyde intermediate. | nih.govresearchgate.net |

| Al(OTf)₃ (Lewis Acid) | Co(acac)₃/Triphos | THF | Acts as a co-catalyst, improving yields in reductive alkylation. | nih.govresearchgate.net |

Temperature Effects (e.g., 25 °C, 50–100 °C, 80 °C)

Challenges and Optimization Strategies in Catalytic Hydrogenation

A primary challenge in the synthesis of this compound is preventing over-reduction, which involves the hydrogenolysis of C-N bonds in the saturated ring system. This process, known as hydrodenitrogenation (HDN), leads to the formation of undesirable ring-opened products and hydrocarbons, ultimately destroying the desired heterocyclic scaffold. researchgate.netconicet.gov.ar

The stability of the hydrogenated product is a key concern. For example, the octahydroindole system can be susceptible to decomposition at elevated temperatures (above 150-180 °C), which can facilitate C-N bond cleavage. mdpi.com The choice of catalyst and reaction conditions is therefore paramount to stop the reaction at the desired saturated ring.

Strategies to mitigate over-reduction focus on careful catalyst selection and moderation of reaction conditions. While highly active catalysts are desirable for ring saturation, they may also possess high hydrogenolytic activity that promotes C-N cleavage. conicet.gov.ar For instance, iridium-based catalysts can be highly effective for hydrogenation but may also contribute significantly to C-N cleavage due to their hydrogenolytic capabilities. conicet.gov.ar The divergent hydrogenation of indoles to various saturated forms (dihydro-, tetrahydro-, hexahydro-, or octahydroindoles) can be controlled by carefully manipulating parameters like solvent, catalyst loading, and temperature, which underscores the possibility of preventing further reduction by optimizing these same factors. sioc-journal.cn Therefore, achieving a high yield of this compound requires a delicate balance: conditions must be forceful enough to completely saturate the aromatic indole core but mild enough to preserve the integrity of the resulting saturated amine.

Control of Side Reactions (e.g., Demethylation, N-methylation)

In the synthesis of this compound and its derivatives, particularly through the hydrogenation of indole precursors, the control of side reactions is crucial for achieving high yields and purity. Common side reactions include N-demethylation and N-methylation.

Maintaining acidic conditions, for instance by using acetic acid additives to keep the pH between 4 and 5, can minimize side reactions like over-reduction or N-methylation.

The N-methylation of indoles can be influenced by the choice of catalyst. For example, when using dimethylcarbonate (DMC) as a methylating agent, 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst leads exclusively to N-methylated indole. nih.gov In contrast, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can result in both N-methylated and N-methoxycarbonylated indole. nih.gov

Methods for N-demethylation of N-methylated heterocycles have also been developed, which can be important for producing the desired final product. One such method involves the use of a transition metal with an oxidation state of zero. google.com

Cyclization Strategies for this compound Ring Formation

Various cyclization strategies have been employed to construct the this compound ring system, offering pathways to complex molecular architectures.

A powerful one-pot method for constructing angularly fused aza-tricyclic frameworks involves a domino reaction combining an aza-Piancatelli rearrangement and an intramolecular Diels-Alder (IMDA) reaction. colab.wsnih.govacs.orgx-mol.com This approach can stereoselectively produce hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, which possess six contiguous stereogenic centers. colab.wsnih.govacs.orgx-mol.com Subsequent cleavage of the oxa-bridged adduct, for example with boron tribromide (BBr₃), yields the octahydro-1H-cyclopenta[cd]isoindole core. colab.wsnih.govacs.orgx-mol.com This strategy has been applied to the synthesis of the aza-tricyclic core of the gracilamine alkaloid. colab.wsnih.govacs.orgx-mol.com

The cascade process can be initiated by reacting a 2-furylcarbinol with an aniline (B41778) derivative in the presence of a catalyst. acs.org Chiral Brønsted acids have been used to develop enantioselective versions of the aza-Piancatelli rearrangement, providing access to valuable chiral building blocks. colab.ws

A stereoselective approach to polyhydroxylated this compound derivatives, such as l-Choi ((2S,3aS,6R,7aS)-2-carboxy-6-hydroxyoctahydroindole), has been developed from L-tyrosine. nih.govnih.govacs.orgacs.org The key step is the oxidative cyclization of L-tyrosine, which has been optimized to minimize racemization and allow for larger scale synthesis. nih.govnih.govacs.orgacs.org Using a 3:1 mixture of acetonitrile (B52724) and isopropanol (B130326) has proven effective for this transformation on a larger scale. nih.gov This methodology is significant as the l-Choi core is a common motif in the aeruginosin family of serine protease inhibitors. nih.gov

The intramolecular Diels-Alder (IMDA) reaction of 2-amidofurans provides a versatile route to octahydroindole alkaloids. acs.org This strategy involves the [4+2] cycloaddition of a furan (B31954) ring, acting as the diene, with a tethered dienophile. researchgate.net The resulting oxabicyclo adducts can then be converted to highly functionalized hexahydro-1H-indol-2(3H)-one derivatives through a rhodium(I)-catalyzed ring opening. researchgate.net This methodology has been utilized in the synthesis of various erythrina alkaloids. researchgate.net

Reductive cyclization of o-nitrostyrenes is a well-established method for indole synthesis. chimia.ch While early methods required harsh conditions, more recent developments have made this approach more practical. chimia.ch For instance, the use of formic acid as a reductant allows for the efficient cyclization of o-nitrostyrenes to form the indole ring. This method has been applied to the synthesis of highly functionalized pharmacophores. chimia.ch Another approach involves the reduction of a nitro group in a γ-nitro ketone, followed by intramolecular reductive amination to yield optically active cis-octahydroindole analogues. researchgate.net

Intramolecular Diels–Alder Reactions of 2-Amidofurans

Stereoselective Synthesis of this compound Scaffolds

The stereoselective synthesis of the this compound core is critical for the preparation of many biologically active molecules, such as the ACE inhibitor trandolapril. thieme.de A significant challenge lies in the stereoselective preparation of the trans-octahydro-1H-indole-2-carboxylic acid building block. thieme.de

One strategy involves a stereodivergent reduction of enelactams embedded in hexahydroindoles. researchgate.net Ionic reduction conditions can lead to a trans-ring fused product, while a hydrogenation process can yield a cis-ring fused lactam. researchgate.net

Another approach utilizes a dual catalytic system with a chiral primary amine and a chiral phosphoric acid for the Michael addition of cyclic ketones to nitroolefins. researchgate.net The resulting γ-nitro ketones are formed with high stereoselectivity and can be converted to optically active cis-octahydroindole derivatives. researchgate.net

Furthermore, a one-pot, three-component reaction involving substituted isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, and cyclohexanone-based chalcones can generate di-spirooxindole analogs containing the this compound scaffold in a regio- and diastereoselective manner. nih.gov

| Method | Key Features | Resulting Scaffold | Ref. |

| Domino Aza-Piancatelli/IMDA | One-pot, stereoselective, forms multiple stereocenters | Octahydro-1H-cyclopenta[cd]isoindole | colab.wsnih.govacs.orgx-mol.com |

| Oxidative Cyclization of L-tyrosine | Stereoselective, from a chiral pool starting material | Polyhydroxylated this compound carboxylates | nih.govnih.govacs.orgacs.org |

| IMDA of 2-Amidofurans | Versatile, leads to alkaloid skeletons | Octahydroindole alkaloids | acs.org |

| Reductive Cyclization | Utilizes o-nitrostyrenes or γ-nitro ketones | Substituted indoles and cis-octahydroindoles | researchgate.netchimia.ch |

| Stereoselective Reductions | Stereodivergent control (cis/trans) | cis- and trans-Octahydroindoles | researchgate.net |

| Dual Catalytic Michael Addition | High enantioselectivity and diastereoselectivity | Optically active cis-octahydroindoles | researchgate.net |

| Three-Component Spiro-annulation | Regio- and diastereoselective | Di-spirooxindoles with octahydroindole moiety | nih.gov |

Asymmetric Hydrogenation of Indole Derivatives

Asymmetric hydrogenation of indole derivatives represents a direct and atom-economical approach to chiral octahydroindoles. acs.orgnih.gov This method has been a significant challenge due to the aromaticity of the indole ring. chinesechemsoc.org However, recent advancements have led to highly efficient catalytic systems capable of achieving complete and enantioselective hydrogenation.

A notable development is the use of ruthenium N-heterocyclic carbene (NHC) complexes. These catalysts have demonstrated the ability to perform highly enantioselective and complete hydrogenation of protected indoles, yielding a variety of chiral octahydroindoles. acs.orgnih.gov For instance, the hydrogenation of 3-alkyl-protected indoles using a specific Ru-NHC complex under 100 bar of H₂ pressure at elevated temperatures resulted in high yields and enantiomeric excesses (ee). acs.orgnih.gov The reaction conditions and outcomes for various substrates are detailed in the table below.

Table 1: Asymmetric Hydrogenation of 3-Alkyl-Protected Indoles

| Entry | Substrate (1) | Product (2) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | 1a (R = Me) | 2a | 93 | >20:1 | 98 |

| 2 | 1b (R = Et) | 2b | 95 | >20:1 | 97 |

| 3 | 1c (R = n-Pr) | 2c | 94 | >20:1 | 98 |

| 4 | 1d (R = i-Pr) | 2d | 92 | >20:1 | 99 |

| 5 | 1e (R = n-Bu) | 2e | 96 | >20:1 | 98 |

General conditions: 1 (0.1 mmol), 4 Å MS (50 mg), and catalyst (0.8 mL, 0.025 mmol/mL) in n-hexane (0.2 mL), hydrogenated at 25 °C under 100 bar of H₂ for 48 h, then at 100 °C under 100 bar of H₂ for 48 h. Yields are for isolated products including all diastereomers. Diastereomeric ratio (dr) was determined by GC-FID, and enantiomeric excess (ee) by chiral HPLC or chiral GC-FID.

Furthermore, iridium catalysts paired with chiral ligands, such as ZhaoPhos, have been successfully employed for the asymmetric hydrogenation of unprotected indoles. This system has proven effective for a range of aryl-substituted, 2-alkyl-substituted, and 2,3-disubstituted unprotected indoles, affording chiral indolines and, by extension, access to octahydroindoles with excellent stereoselectivity. chinesechemsoc.org Similarly, chiral phosphine-free cationic ruthenium complexes have been developed for the asymmetric hydrogenation of both 1H-indoles and 3H-indoles at ambient temperature and pressure, providing high enantio- and diastereoselectivities. nih.gov

The synthesis of the octahydroindole unit of aeruginosins, a class of serine protease inhibitors, has been achieved via a catalyst-controlled asymmetric hydrogenation as a key step. sci-hub.se This approach utilized an Rh-DuPHOS system for the asymmetric hydrogenation of a 2-amidoacrylate derivative, leading to the formation of the desired octahydroindole core with high enantiomeric excess. sci-hub.se

Diastereoselective Approaches (e.g., Hosomi–Sakurai Reaction)

Diastereoselective methods offer another powerful strategy for controlling the stereochemistry of the this compound core. A notable example is the application of the Hosomi–Sakurai reaction in the synthesis of the ACE inhibitor trandolapril. d-nb.info The key intermediate, a trans-octahydro-1H-indole-2-carboxylic acid derivative, was synthesized stereoselectively starting from L-pyroglutamic acid. d-nb.info A highly diastereoselective Hosomi–Sakurai allylation was a crucial step in this multi-step synthesis, which ultimately yielded the desired octahydroindole building block. d-nb.info

Another diastereoselective approach involves a domino Robinson annulation/5-endo intramolecular aza-Michael reaction. This method has been developed for the asymmetric synthesis of complex octahydroindoles with up to four stereocenters, achieving excellent enantioselectivities (up to 95% ee) and complete diastereoselective control in a one-pot operation. scispace.com

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and effective strategy for asymmetric synthesis. In the context of this compound synthesis, chiral auxiliaries guide the stereochemical outcome of key bond-forming reactions. For instance, the synthesis of Benzyl (B1604629) (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate, a precursor for trandolapril, employs (R)-1-phenylethylamine as a chiral auxiliary. vulcanchem.com This auxiliary directs the formation of the desired stereocenters during the synthesis. vulcanchem.comgoogle.com The process typically involves chiral induction, intramolecular cyclization, and subsequent removal of the auxiliary. vulcanchem.com

Similarly, chiral lithium amides, derived from compounds like (2S,3aS,7aS)-2-(pyrrolidin-1-ylmethyl)octahydroindole, can be used in sub-stoichiometric amounts for asymmetric transformations, offering an efficient and recyclable auxiliary-based method. researchgate.net

Enantiopure Building Block Synthesis

Synthesizing octahydro-1H-indoles from readily available enantiopure building blocks is a highly effective strategy. L-pyroglutamic acid and L-proline have been utilized as chiral starting materials for the synthesis of the bicyclic amino acid building block of trandolapril. d-nb.info This approach uniquely relies on the annulation of the six-membered ring onto a pyrrolidine (B122466) building block derived from the chiral pool. d-nb.info

Another example involves the stereoselective synthesis of polyhydroxylated L-Choi (2-carboxy-6-hydroxyoctahydroindole) derivatives from L-tyrosine. nih.gov An optimized oxidative cyclization of L-tyrosine allows for a more efficient scale-up and avoids partial racemization, providing access to these complex octahydroindole structures. nih.gov The use of enantiopure starting materials from natural sources provides a direct and often predictable route to chiral this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is of increasing importance in modern chemical manufacturing. This section explores environmentally friendly approaches to the synthesis of this compound.

Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems focuses on reducing waste, avoiding hazardous reagents, and utilizing recyclable catalysts. In the synthesis of indole derivatives, various green catalytic approaches have been explored. nih.gov For example, the use of Brønsted acid catalysts for the transfer hydrogenation of indole derivatives with Hantzsch dihydropyridine (B1217469) as the hydrogen source offers a metal-free alternative to traditional hydrogenation methods. organic-chemistry.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are advantageous due to their ease of separation and recyclability. researchgate.net Supported rhodium catalysts have also been screened for the selective hydrogenation of indole to this compound, with the potential for catalyst reuse. researchgate.net The use of ionic liquids as recyclable catalysts and reaction media also represents a greener approach to organic synthesis. researchgate.net

Table 2: Comparison of Catalytic Systems for Indole Hydrogenation

| Catalyst System | Advantages | Disadvantages |

|---|---|---|

| Homogeneous Ru-NHC | High enantioselectivity, high yield | Catalyst separation can be difficult |

| Heterogeneous Pd/C | Easy separation, recyclable | May require harsh conditions (high pressure/temp) |

| Brønsted Acid | Metal-free, mild conditions | May have limited substrate scope |

| Ionic Liquids | Recyclable, can enhance reaction rates | Potential toxicity and cost concerns |

Utilization of Sustainable Hydrogen Sources (e.g., Al-Water System)

The traditional reliance on high-pressure hydrogen gas for hydrogenation reactions poses safety and sustainability concerns. The development of sustainable hydrogen sources is a key aspect of green chemistry. An Al-water system, which generates hydrogen in situ, provides an environmentally benign and highly efficient alternative for hydrogenation reactions. researchgate.net This method avoids the need for storing and handling high-pressure hydrogen gas.

Other green hydrogen production methods, such as water electrolysis powered by renewable energy and various biomass conversion processes (e.g., dark fermentation, photofermentation, and steam reforming of biogas), are being developed to provide sustainable hydrogen for a wide range of chemical transformations, including the synthesis of this compound. mdpi.com These methods aim to reduce the carbon footprint associated with hydrogen production.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of heterocyclic compounds, including derivatives of this compound, represents a significant advancement in green chemistry. These methods often lead to higher yields, reduced reaction times, and simplified work-up procedures, while minimizing the environmental impact associated with volatile organic solvents. beilstein-journals.org

Recent research has demonstrated the efficacy of triarylborane catalysts in the solvent-free hydrogenation of various substituted indoles to their corresponding indolines (2,3-dihydroindoles). nih.gov Specifically, the shelf-stable heteroleptic borane (B79455) B(2,6-Cl2C6H3)(3,5-Br2-2,6-F2C6H)2 (B⁷) has shown remarkable efficiency. nih.govresearchgate.netacs.org This catalyst facilitates the hydrogenation of N-substituted indoles under a hydrogen atmosphere, achieving an unprecedented turnover number (TON) of 8,500. nih.govacs.org This is a significant improvement, over 400 times higher than previously reported for B(C6F5)3 under dilute conditions. nih.govacs.org

The general conditions for this triarylborane-catalyzed solvent-free hydrogenation involve charging an autoclave with the indole substrate and the B⁷ catalyst. nih.govresearchgate.net The reaction is then pressurized with hydrogen gas (typically around 20 atm) and heated (e.g., to 100 °C) for a set period. nih.govresearchgate.net This method has been successfully applied to a variety of 1-methylindole derivatives, converting them to the corresponding indolines in excellent yields. researchgate.net

Mechanistic studies suggest that this hydrogenation process involves a frustrated Lewis pair (FLP) mechanism. nih.govacs.org Initially, H2 cleavage is mediated by an FLP composed of the indole's C3-carbon and the boron atom. acs.org As the indoline product forms, the Lewis base involved in the H2-cleavage switches from the indole's olefinic carbon to the indoline's nitrogen atom. nih.govacs.org

Another approach to solvent-free synthesis involves the use of solid-supported catalysts. For instance, the catalytic condensation of dimedone with various aldehydes to produce 1,8-dioxo-octahydroxanthene derivatives has been achieved using a recyclable Sm2O3/SiO2 catalyst under solvent-free conditions. ekb.eg While not a direct synthesis of this compound, this demonstrates the principle of using efficient, recyclable catalysts to drive reactions without solvents, a strategy applicable to various heterocyclic syntheses. ekb.eg

The advantages of solvent-free synthesis are clear, offering a more sustainable and efficient pathway for producing valuable N-containing molecules. beilstein-journals.orgnih.gov

Table 1: Triarylborane-Catalyzed Solvent-Free Hydrogenation of Substituted Indoles nih.govresearchgate.net

| Substrate (Indole) | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Product (Indoline) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-methylindole (1a) | B⁷ | 20 | 100 | 16 | 1-methylindoline (2a) | >99 |

| 1,5-dimethylindole (1b) | B⁷ | 20 | 100 | 16 | 1,5-dimethylindoline (2b) | >99 |

| 5-Fluoro-1-methylindole (1c) | B⁷ | 20 | 100 | 16 | 5-Fluoro-1-methylindoline (2c) | >99 |

| 5-Chloro-1-methylindole (1d) | B⁷ | 20 | 100 | 16 | 5-Chloro-1-methylindoline (2d) | >99 |

| 5-Bromo-1-methylindole (1e) | B⁷ | 20 | 100 | 16 | 5-Bromo-1-methylindoline (2e) | >99 |

| 1-methyl-5-(trifluoromethyl)indole (1f) | B⁷ | 20 | 100 | 16 | 1-methyl-5-(trifluoromethyl)indoline (2f) | 98 |

Industrial-Scale Production Techniques and Optimization

The industrial-scale synthesis of this compound and its derivatives prioritizes efficiency, reproducibility, and cost-effectiveness. vulcanchem.com Key strategies involve the use of advanced reactor technologies and process optimization to maximize yield and purity while ensuring safety and minimizing environmental impact. vulcanchem.com

Continuous flow hydrogenation has emerged as a superior alternative to traditional batch processing for the industrial production of octahydro-1H-indoles. nih.gov This technology offers significant advantages in scalability, safety, and control over reaction parameters. nih.gov

A typical setup involves passing a solution of an indole precursor, such as 6-methoxyindole (B132359) in a solvent like methanol, through a fixed-bed reactor packed with a catalyst, commonly palladium on carbon (Pd/C). The reaction is conducted under high hydrogen pressure (e.g., 70 bar) and at a controlled temperature (e.g., 50–80°C), managed by integrated heat exchangers. This setup can achieve high throughput, with productivity rates exceeding 1 kg per hour.

Flow chemistry systems, like the H-Cube®, are instrumental in this area. nih.govbeilstein-journals.org They allow for the efficient reductive cyclization of precursors to form the indole ring, which can then be further hydrogenated to the octahydro- stage. nih.govbeilstein-journals.org For instance, the reductive cyclization of a 2-chloronitrobenzene derivative with ethyl cyanoacetate (B8463686) can be performed in a flow reactor to produce an indole intermediate, which is then hydrogenated in a subsequent flow step using a Pd/C catalyst cartridge. beilstein-journals.org Optimization of parameters such as flow rate and temperature is crucial for achieving full conversion and high selectivity. nih.govbeilstein-journals.org

The benefits of continuous flow reactors include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling high-pressure hydrogen and potentially exothermic reactions.

Precise Control: Temperature, pressure, and residence time can be accurately controlled, leading to better product consistency and fewer byproducts.

High Throughput: Continuous operation allows for large-scale production without the downtime associated with batch reactors.

Scalability: Scaling up production is often as simple as running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel). nih.gov

Achieving high process efficiency and reproducibility on an industrial scale requires careful optimization of several factors beyond the reactor type.

Catalyst Selection and Recycling: Palladium on carbon (Pd/C) is a preferred catalyst for the hydrogenation of indole precursors due to its high selectivity and efficiency. ptfarm.pl For large-scale operations, the ability to recover and reuse the catalyst is economically critical. Catalyst recycling via filtration allows for its use in subsequent batches, significantly lowering production costs. vulcanchem.com

Solvent Selection: The choice of solvent is crucial for both reaction performance and downstream processing. While solvents like ethanol are common in hydrogenation, vulcanchem.com industrial processes may opt for alternatives like cyclopentyl methyl ether (CPME) to improve safety and reduce environmental impact. vulcanchem.com In some cases, solvent swapping between reaction stages may be necessary if a solvent is incompatible with a subsequent step. beilstein-journals.org

Purification Methods: Chromatographic purification is often avoided in large-scale production due to cost and time constraints. Instead, optimization of crystallization-based purification is preferred. vulcanchem.com By carefully selecting solvent systems (e.g., ethyl acetate (B1210297)/heptane mixtures), high-purity products can be obtained through recrystallization, which is a more scalable and cost-effective method. vulcanchem.com

Stereochemical Control: For chiral derivatives, such as (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for pharmaceuticals, controlling stereochemistry is paramount. ptfarm.pl This is often achieved through diastereoselective strategies, such as using chiral auxiliaries during the synthesis. vulcanchem.com Subsequent purification steps, including recrystallization, are optimized to isolate the desired stereoisomer in high purity. ptfarm.pl

Table 2: Comparison of Batch vs. Continuous Flow Hydrogenation for Indole Synthesis nih.govbeilstein-journals.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Difficult; requires larger reactors | Easy; longer run times or numbering-up |

| Safety | Higher risk due to large volumes | Inherently safer with small reaction volumes |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Can be limiting (gas-liquid-solid) | Superior; high surface-to-volume ratio |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Productivity | Lower, includes downtime for loading/unloading | Higher, continuous operation |

| Typical Yield | Variable, can be lower | Often higher due to better control |

Reaction Mechanisms and Transformation Studies of Octahydro 1h Indole

Mechanistic Investigations of Hydrogenation Pathways

The hydrogenation of indole (B1671886) to form octahydro-1H-indole is a fundamental transformation with applications in areas such as hydrogen storage. evitachem.com The process is not a simple, single-step addition of hydrogen but involves a series of intermediates and competing reaction pathways.

Stepwise Reduction via Dihydroindole Intermediates

The catalytic hydrogenation of indole to this compound typically proceeds in a stepwise manner, involving partially hydrogenated intermediates. rsc.orgmdpi.com The initial reduction often occurs at the pyrrole (B145914) ring, which is more susceptible to hydrogenation than the benzene (B151609) ring. nih.gov

The reaction network for the hydrogenation of 1-methyl-indole, for instance, shows the formation of 1-methyl-4,5,6,7-tetrahydro-1H-indole as a significant intermediate. mdpi.com This species is formed in considerable amounts initially and is subsequently hydrogenated to the perhydro-compound, octahydro-1-methyl-indole. mdpi.com Quantum chemical calculations have validated that the dehydrogenation pathway, the reverse of hydrogenation, also proceeds through dihydroindole intermediates.

The choice of catalyst and reaction conditions significantly influences the product distribution and the stability of these intermediates. For example, in the hydrogenation of 2,3-dimethylindole (B146702) over a Ru/Al2O3 catalyst, complete conversion to the fully hydrogenated product can be achieved at 190 °C and 7 MPa of hydrogen pressure within 4 hours. rsc.org In some cases, indoline (B122111) (2,3-dihydro-1H-indole) is formed as an intermediate, which can then be further hydrogenated to octahydroindole. nih.govacs.org However, the formation of indoline can sometimes be challenging to control, as it may undergo further reactions or poison the catalyst. nih.gov

| Catalyst | Substrate | Intermediate(s) | Final Product | Reference(s) |

| Ru/Al2O3 | 2,3-Dimethylindole | - | Octahydro-2,3-dimethylindole | rsc.org |

| Pt, Pd, or Ni on SiO2 | 1-Methyl-indole | 1-Methyl-4,5,6,7-tetrahydro-1H-indole | Octahydro-1-methyl-indole | mdpi.com |

| Pt/C | Indole | Indoline | Octahydroindole | nih.gov |

Oxidative-Dehydrogenation Mechanisms

The reverse reaction, the dehydrogenation of this compound to indole, is a key process in liquid organic hydrogen carrier (LOHC) systems. This process is essentially an oxidation reaction where hydrogen is released. The mechanism is the microscopic reverse of hydrogenation and also proceeds through partially dehydrogenated intermediates. rsc.org

Studies on the dehydrogenation of 8H-2,3-dimethylindole over a Pd/Al2O3 catalyst have identified three intermediates: 6H-, 4H-, and 2H-isomers. rsc.org The reaction follows first-order kinetics with a determined apparent activation energy. rsc.org The stability of the octahydroindole derivative plays a crucial role; for instance, methyl substitution can enhance stability and reduce decomposition during the dehydrogenation cycles.

The dehydrogenation of octahydroindole on a Ni(111) surface has been shown to begin at 230 K, forming several dehydrogenation intermediates before the final indole product is released. acs.org

Electrophilic and Nucleophilic Substitution Reactions

The saturated framework of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic substitution on the indole nucleus is a common reaction. smolecule.com While the parent indole is highly reactive towards electrophiles at the C-3 position, the reactivity of the saturated this compound is different. cutm.ac.inbhu.ac.in However, electrophilic substitution can be achieved under specific conditions. For example, iodine-catalyzed electrophilic substitutions have been used to produce substituted saturated indole derivatives with high yields.

Nucleophilic substitution reactions are also important for the functionalization of the this compound scaffold. The nitrogen atom can act as a nucleophile, participating in reactions such as chloroacetylation. For instance, octahydroindole can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form 2-chloro-1-(octahydro-1H-indol-1-yl)ethanone. smolecule.com This chloro-substituted product can then undergo further nucleophilic substitution, allowing for the introduction of various nucleophiles. smolecule.com

Oxidation Reactions and Products

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Controlled oxidation can modify the indole core to yield functionalized derivatives. smolecule.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can convert the indole ring to oxindole (B195798) derivatives. smolecule.com The oxidation of the alcohol group in derivatives like octahydro-1H-indol-6-ol can lead to the formation of a ketone.

A significant oxidation reaction is the dehydrogenation to the aromatic indole, which is a form of oxidation. This process is often thermally driven and can be reversible. In some cases, oxidative cyclization of precursors like L-tyrosine can be used to synthesize hydroxylated this compound derivatives. evitachem.comnih.gov

| Oxidizing Agent | Substrate | Product(s) | Reference(s) |

| Potassium permanganate | 5-Methyl-octahydro-1H-indole | Oxindole derivatives | smolecule.com |

| Perbenzoic acid | Indole | 2-Formamidobenzaldehyde | cutm.ac.in |

| Platinum oxide | Ethyl indole-2-carboxylate | Ethyl this compound-2-carboxylate | prepchem.com |

| Phenyliodine(III) diacetate | Cbz-tyrosine | Spirocycle intermediate for hydroxyoctahydroindole | nih.gov |

Rearrangement Reactions (e.g., Aza-Piancatelli)

Rearrangement reactions provide powerful tools for the construction of complex molecular frameworks. The aza-Piancatelli rearrangement has been utilized in the synthesis of complex structures containing the this compound motif.

A domino reaction combining an aza-Piancatelli rearrangement and an intramolecular Diels-Alder reaction has been developed to construct an angularly fused 5-6-5 aza-tricyclic framework. acs.orgnih.gov This reaction produces hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, which can then be converted to octahydro-1H-cyclopenta[cd]isoindole, a core structure found in the gracilamine alkaloid. acs.orgnih.govcolab.wsx-mol.com This stereoselective synthesis highlights the power of rearrangement cascades in accessing complex, polycyclic systems. acs.orgnih.gov

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic compounds, including those containing the this compound core. rsc.orgru.nlresearchgate.net This reaction typically involves an olefin metathesis catalyst, such as a Grubbs catalyst, to form a new ring by joining two existing double bonds within a molecule.

One approach to synthesizing the this compound framework involves the RCM of a suitable diene precursor. For example, starting from N-allyl-3-methylpiperidine, RCM using a Grubbs 2nd generation catalyst can produce an unsaturated bicyclic amine, which is then hydrogenated to yield the final this compound derivative. This method offers a convergent route to the bicyclic system, although the cost of the catalyst can be a limitation for large-scale applications.

Reductive Amination Processes

One prominent approach involves the double reductive amination of a γ-keto aldehyde, which can be generated in situ from a precursor like 2-allyl-2-(o-nitrophenyl)-1,3-cyclohexanedione through reductive ozonolysis. clockss.org This process has been successfully employed in the stereoselective synthesis of cis-3a-(o-nitrophenyl)octahydroindol-4-ones. clockss.org Similarly, a synthetic route to cis-3a-methyl-3-methyloctahydroindol-5-ones utilizes an ozonolysis-double reductive amination sequence. researchgate.net

The synthesis of hydroxylated this compound derivatives also relies on reductive amination. For instance, (2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxythis compound-2-carboxylate can be functionalized at the nitrogen atom via reductive amination with pyridine-3-carboxaldehyde. This reaction is typically carried out in methanol (B129727) with acetic acid and a resin-bound reducing agent like MP-cyanoborohydride. nih.gov This method allows for the introduction of diverse functionalities onto the secondary amine of the hydroindole scaffold. nih.gov

A two-step strategy is also common, beginning with the synthesis of a bicyclic ketone intermediate which then undergoes reductive amination. For example, 3-methylbicyclo[4.3.0]nonan-8-one can be treated with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol to produce 3-methyl-octahydro-1H-indole. This highlights the utility of reductive amination in constructing the core indole structure from cyclic ketone precursors. The direct synthesis of secondary amines through reductive amination is often favored as it provides better selectivity compared to the direct alkylation of ammonia. nih.gov

Table 1: Examples of Reductive Amination for the Synthesis of this compound Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-allyl-2-(o-nitrophenyl)-1,3-cyclohexanedione acetate | 1. O₃, CH₂Cl₂-MeOH; 2. MeNH₂·HCl, NaBH₃CN | cis-1-Methyl-4-acetoxy-3a-(o-nitrophenyl)octahydroindol-4-one | - | clockss.org |

| 3-methylbicyclo[4.3.0]nonan-8-one | Ammonium acetate, Sodium cyanoborohydride, Methanol | 3-methyl-octahydro-1H-indole | 64% | |

| (2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxythis compound-2-carboxylate | Pyridine-3-carboxaldehyde, Acetic acid, MP-cyanoborohydride resin, MeOH | (2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxy-1-(pyridin-3-ylmethyl) this compound-2-carboxylate | - | nih.gov |

| 3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)octahydro-1H-indol-6(2H)-one | Methylamine, NaBH(OAc)₃, Ti(OiPr)₄, DCE | 3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)-1-methyloctahydro-1H-indol-6(2H)-one | 88% | rsc.org |

| Ketone (7) | NaBH₄, EtOH | (3aRS,4SR,7aSR)-l-Methyl-3a-(o-nitrophenyl)octahydroindol-4-ol (8) and alcohol (5) | 5:3 mixture | clockss.org |

Influence of Substituents on Reaction Outcomes and Selectivity

Substituents on the this compound ring system exert profound control over reaction outcomes, influencing both regioselectivity and stereoselectivity. The position, size, and electronic nature of these substituents can direct incoming reagents, stabilize intermediates, or alter the conformational preferences of the molecule, thereby dictating the final product structure.

In the context of hydrogenation of indole precursors to form octahydro-1H-indoles, substituents play a crucial role. During the complete hydrogenation of indoles catalyzed by Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes, bulky substituents on the indole ring can lead to a significant decrease in enantioselectivity. acs.org For example, while 6-methyl and 6-methoxy substituted indoles provide products with high enantiomeric ratios, the presence of a bulkier tert-butyl group at the same position reduces the enantioselectivity. acs.org The position of the substituent on the benzene ring also matters; substituents at the 5- or 8-position can slightly decrease the enantiomeric ratio compared to those at the 6- or 7-position. acs.org

The regioselectivity of C-H functionalization is heavily influenced by substituents, particularly those on the nitrogen atom which can act as directing groups. For instance, in palladium(II)-catalyzed C-H alkenylation, an N-benzyl-protected indole undergoes functionalization selectively at the C-3 position. In contrast, an N-(2-pyridylmethyl)-substituted indole directs the reaction to the C-2 position due to coordination of the pyridyl nitrogen to the palladium catalyst. beilstein-journals.org Similarly, iridium-catalyzed C-H borylation of unprotected 2-substituted indoles is directed to the C7 position, a typically difficult position to functionalize, through N-chelation to the iridium catalyst. msu.edu

The electronic properties of substituents also guide reactivity. In the palladium/norbornene-cocatalyzed C-H alkylation of NH-indoles, substrates with either electron-donating or electron-withdrawing groups are well-tolerated, leading to regioselective alkylation at the C2 position. organic-chemistry.org In Zn(II)-catalyzed cycloadditions with 1,2-diaza-1,3-dienes, the nature of the substituents on the indole acts as a "chemical switch," directing the reaction toward either a [4+2] or a [3+2] cycloaddition pathway to yield different polycyclic indoline scaffolds. acs.org

Furthermore, substituents can influence the conformational equilibrium of the this compound ring system. Studies on cis-3a-(o-nitrophenyl)octahydroindol-4-ones have shown that the preferred conformation (N-outside vs. N-inside) is dependent on the substituent attached to the nitrogen atom. clockss.org This conformational preference, in turn, can affect the stereochemical outcome of subsequent reactions, such as reductions. For example, the reduction of cis-1-methyl-3a-(o-nitrophenyl)octahydroindol-4-one with NaBH₄ yields a mixture of epimeric alcohols, demonstrating the influence of the existing stereochemistry and conformation on the approach of the reducing agent. clockss.org

Table 2: Influence of Substituents on Selectivity in Reactions of Indole Derivatives

| Reaction | Substrate/Substituent | Catalyst/Reagents | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 6-tert-butyl-indole | Ru-NHC complex, H₂ | Reduced enantioselectivity due to steric bulk. | acs.org |

| Asymmetric Hydrogenation | 5- or 8-substituted indoles | Ru-NHC complex, H₂ | Slightly decreased enantiomeric ratio (er). | acs.org |

| C-H Alkenylation | N-benzyl-indole | PdCl₂, Cu(OAc)₂ | Selective functionalization at C-3 position. | beilstein-journals.org |

| C-H Alkenylation | N-(2-pyridylmethyl)-indole | PdCl₂, Cu(OAc)₂ | Selective functionalization at C-2 position (directing group effect). | beilstein-journals.org |

| C-H Borylation | 2-substituted indoles | Ir-catalyst, HBPin | Regioselective borylation at C-7 position (N-chelation directed). | msu.edu |

| C-H Alkylation | Indoles with EWG or EDG | Pd(OAc)₂ / Norbornene | Regioselective alkylation at C-2 position. | organic-chemistry.org |

| Cycloaddition | Indoles with varied substituents | ZnCl₂ | Substituents act as a "chemical switch" between [4+2] and [3+2] pathways. | acs.org |

| Reduction | cis-1-methyl-3a-(o-nitrophenyl)octahydroindol-4-one | NaBH₄ | Formation of a 5:3 mixture of epimeric alcohols. | clockss.org |

Compound List

| Compound Name |

|---|

| (1S, 2R)-aminoindanol |

| (2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxy-1-(pyridin-3-ylmethyl) this compound-2-carboxylate |

| (2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxythis compound-2-carboxylate |

| (3aRS,4SR,7aSR)-l-Methyl-3a-(o-nitrophenyl)octahydroindol-4-ol |

| 1,2-diaza-1,3-dienes |

| 2-allyl-2-(o-nitrophenyl)-1,3-cyclohexanedione |

| 3-methyl-octahydro-1H-indole |

| 3-methylbicyclo[4.3.0]nonan-8-one |

| 3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)octahydro-1H-indol-6(2H)-one |

| 3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)-1-methyloctahydro-1H-indol-6(2H)-one |

| Acetic acid |

| Ammonium acetate |

| cis-1-Methyl-4-acetoxy-3a-(o-nitrophenyl)octahydroindol-4-one |

| cis-1-methyl-3a-(o-nitrophenyl)octahydroindol-4-one |

| cis-3a-(o-nitrophenyl)octahydroindol-4-ones |

| cis-3a-methyl-3-methyloctahydroindol-5-ones |

| cis-decahydroquinolines |

| Ethyl 2-oxo-pentanoate |

| Methanol |

| MP-cyanoborohydride |

| N-benzyl-indole |

| N-(2-pyridylmethyl)-indole |

| This compound |

| Phenylglycinol |

| Pyridine-3-carboxaldehyde |

| Sodium borohydride (B1222165) |

| Sodium cyanoborohydride |

| Ti(OiPr)₄ |

Advanced Spectroscopic and Computational Analysis of Octahydro 1h Indole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comontosight.ainumberanalytics.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of octahydro-1H-indole systems. Both ¹H and ¹³C NMR provide critical data for identifying isomers and characterizing the molecular framework. ontosight.airsc.org

Proton NMR (¹H-NMR) spectroscopy is particularly powerful for distinguishing between cis and trans isomers of this compound, which arise from the fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings. blogspot.com The relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a) leads to distinct chemical shifts and coupling constants.

The conformation of the bicyclic system can be deduced from the coupling constants between adjacent protons. For instance, large coupling constants are typically observed for trans-diaxial protons, a common feature in the chair conformation of the six-membered ring. blogspot.com In contrast, smaller coupling constants suggest cis or equatorial-axial relationships. blogspot.com The chemical shifts of the protons are also indicative of their environment; for example, protons in a cis isomer may experience different shielding effects compared to those in a trans isomer due to the varied spatial arrangement of the molecule. mdpi.comacademie-sciences.fr

Detailed analysis, often aided by two-dimensional NMR techniques like COSY and NOESY, allows for the complete assignment of proton signals and provides through-space correlations that help to confirm the relative stereochemistry. For instance, a Nuclear Overhauser Effect (NOE) between the bridgehead protons would be indicative of a cis-fused system.

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aliphatic Protons (CH, CH₂) | 1.2 - 2.8 | The specific shift depends on the proximity to the nitrogen atom and the overall conformation. |

| N-H Proton | Variable | The chemical shift is dependent on solvent, concentration, and temperature. |

| Protons on C3a and C7a (Bridgehead) | Variable | These shifts are highly sensitive to the cis/trans isomeric form and substituent effects. |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of the this compound molecule. bhu.ac.in With a wider chemical shift range than ¹H-NMR, it is common for each unique carbon atom to produce a distinct signal, simplifying spectral interpretation. libretexts.org

The chemical shifts of the carbon atoms are sensitive to their hybridization, the nature of attached functional groups, and stereochemical relationships. The signals for the bridgehead carbons (C3a and C7a) and the carbons adjacent to the nitrogen atom (C2 and C7) are particularly diagnostic. Differences in the chemical shifts between cis and trans isomers can be significant, allowing for their differentiation. For example, steric compression in the cis isomer can cause an upfield shift (to a lower ppm value) for certain carbon atoms compared to the less hindered trans isomer.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aliphatic Carbons (CH, CH₂) | 20 - 50 |

| Carbons adjacent to Nitrogen (C2, C7) | 45 - 65 |

| Bridgehead Carbons (C3a, C7a) | 30 - 70 |

¹H-NMR Analysis for Conformation and Isomer Identification

X-ray Crystallography for Absolute Stereochemistry Determinationrsc.orgmdpi.comnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of its chiral centers. numberanalytics.comveranova.com For derivatives of this compound that can be crystallized, this technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the bicyclic system. uomphysics.net

This method is crucial for unambiguously assigning the cis or trans nature of the ring fusion and the configuration of any stereocenters. researchgate.netresearchgate.net For example, in a study of a tosyl-substituted indole (B1671886) derivative, X-ray diffraction confirmed the compound crystallized in the triclinic crystal system and allowed for the detailed analysis of its molecular geometry, including the conformation of the five-membered ring. uomphysics.net The data obtained from X-ray crystallography serves as a benchmark for validating the structural assignments made by other spectroscopic methods, such as NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisontosight.airsc.org

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns. ontosight.aitsijournals.com The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum confirms the molecular formula of the compound. nist.gov

Electron ionization (EI) is a common technique that leads to characteristic fragmentation of the this compound ring system. uni-saarland.de The fragmentation patterns are often predictable and can help to identify the core structure. Cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the six-membered ring are common pathways. aip.org The resulting fragment ions provide clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition. nih.gov

| Fragmentation Process | Description |

|---|---|

| Loss of a hydrogen radical | Formation of an [M-H]⁺ ion. |

| Alpha-cleavage | Cleavage of a bond adjacent to the nitrogen atom. |

| Ring fragmentation | Breakdown of the six-membered or five-membered ring, leading to characteristic fragment ions. aip.org |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data in the structural analysis of this compound systems. researchgate.netsciensage.info